N-(1-Carboxy-4-adamantyl)-2-pyrrolidone

Description

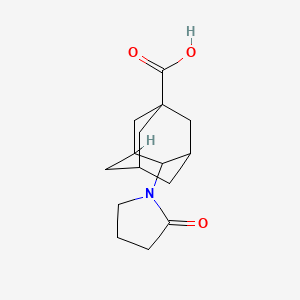

N-(1-Carboxy-4-adamantyl)-2-pyrrolidone is a structurally unique pyrrolidone derivative characterized by the incorporation of an adamantane moiety (a rigid, diamondoid hydrocarbon) substituted with a carboxylic acid group at the 1-position of the adamantyl ring. This compound combines the high thermal and chemical stability of adamantane with the polar, aprotic solvent properties of 2-pyrrolidone. While PubChem lists this compound (), detailed physicochemical or toxicological data remain sparse in publicly accessible literature.

Properties

CAS No. |

84635-32-5 |

|---|---|

Molecular Formula |

C15H21NO3 |

Molecular Weight |

263.33 g/mol |

IUPAC Name |

4-(2-oxopyrrolidin-1-yl)adamantane-1-carboxylic acid |

InChI |

InChI=1S/C15H21NO3/c17-12-2-1-3-16(12)13-10-4-9-5-11(13)8-15(6-9,7-10)14(18)19/h9-11,13H,1-8H2,(H,18,19) |

InChI Key |

YSDNZHLMWUXRNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2C3CC4CC2CC(C4)(C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Carboxy-4-adamantyl)-2-pyrrolidone typically involves the following steps:

Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce a carboxyl group at the 1-position.

Coupling with Pyrrolidone: The carboxylated adamantane is then coupled with a pyrrolidone derivative under specific reaction conditions, often involving the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-Carboxy-4-adamantyl)-2-pyrrolidone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyrrolidone ring or the adamantane moiety.

Substitution: The compound can participate in substitution reactions, particularly at the carboxyl group or the nitrogen atom of the pyrrolidone ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(1-Carboxy-4-adamantyl)-2-pyrrolidone may be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

The compound could be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, due to its unique structural features.

Medicine

Potential medicinal applications might include the development of new drugs or therapeutic agents, leveraging the stability and rigidity of the adamantane moiety.

Industry

In industry, the compound could be used in the development of new materials, coatings, or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Carboxy-4-adamantyl)-2-pyrrolidone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, functional, and application-based distinctions between N-(1-Carboxy-4-adamantyl)-2-pyrrolidone and analogous pyrrolidone derivatives:

Structural and Functional Differences

- Adamantane vs. Alkyl Chains: The adamantyl group in this compound introduces steric bulk and rigidity, which may hinder molecular flexibility compared to linear alkyl-substituted analogs like N-(n-octyl)-2-pyrrolidone. The carboxy group adds acidity (pKa ~4–5), enabling hydrogen bonding or salt formation, unlike non-ionic alkyl derivatives .

Industrial and Pharmaceutical Utility

- Alkyl Derivatives (Octyl/Dodecyl) : Primarily used as inert solvents in agrochemical formulations due to their lipophilicity and low toxicity. Regulatory exemptions for tolerances in cotton defoliants highlight their safety profile .

- 2-Pyrrolidone : A versatile precursor for polymers (e.g., PVP) and pharmaceuticals. Its global market (32,000 tonnes in 2010) underscores its industrial significance .

- This compound: Potential niche applications in drug delivery or as a stabilizing excipient, though empirical data are lacking.

Toxicological Profiles

- Adamantyl Derivative : Toxicity data are unavailable, but adamantane-based drugs (e.g., rimantadine) exhibit favorable safety profiles, suggesting comparable biocompatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.